Triaqua(5-((4-chloro-3-sulphophenyl)azo)-o-salicylato(3-))chromium

Description

Chemical Identity and Nomenclature

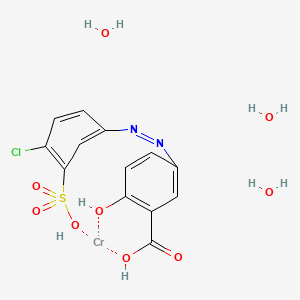

This compound is a chromium(III) coordination complex with the systematic IUPAC name reflecting its ligand composition. The central chromium(III) ion is hexacoordinated, bonded to three water molecules (triaqua), one o-salicylato ligand (deprotonated salicylic acid), and one azo-linked 4-chloro-3-sulphophenyl group. The molecular formula $$ \text{C}{13}\text{H}{12}\text{ClCrN}2\text{O}9\text{S} $$ corresponds to a molar mass of approximately 459.45 g/mol.

The o-salicylato ligand (derived from salicylic acid) coordinates via its deprotonated hydroxyl and carboxylate groups, forming a chelate ring. The azo group ($$-\text{N}=\text{N}-$$) bridges the salicylate and sulphophenyl moieties, creating an extended conjugation system that contributes to the compound’s chromophoric properties. The sulphonate ($$-\text{SO}_3^-$$) and chloro ($$-\text{Cl}$$) substituents enhance solubility and modulate electronic interactions within the complex.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 83803-70-7 |

| Molecular Formula | $$ \text{C}{13}\text{H}{12}\text{ClCrN}2\text{O}9\text{S} $$ |

| Molar Mass | 459.45 g/mol |

| Coordination Geometry | Octahedral |

| Ligand Types | Azo, salicylato, aqua |

Historical Context of Azo-Chromium Coordination Complexes

Azo-chromium complexes emerged in the mid-20th century as critical components in the dye industry, particularly for wool and leather. Early work focused on 1:2 metal-ligand complexes, where chromium(III) was coordinated to two azo dye molecules. These complexes, such as those derived from resorcinol or meta-phenylenediamine couplers, offered superior washfastness compared to non-metallized dyes. For example, chromium complexes of trisazo dyes based on resorcinol (e.g., compound 15 in ) were notable for reducing redness in dyed substrates, while nickel complexes provided light-stable brown shades.

The synthesis of this compound aligns with advancements in optimizing metallization procedures. Innovations included coupling diazonium salts in the presence of metal donors under inert atmospheres to prevent oxidation. Such methods ensured efficient complexation, critical for achieving the desired chromatic properties. The compound’s development also reflects the broader trend of using mixed-ligand systems (e.g., azo and salicylate) to fine-tune color shades and improve substrate affinity.

Significance in Coordination Chemistry Research

This compound’s significance lies in its demonstration of chromium(III)’s ability to stabilize diverse ligand architectures. Chromium(III) complexes are kinetically inert due to their $$ d^3 $$ electronic configuration, which slows ligand substitution reactions. Studies on chromium-salicylate systems, such as those by Feijoó et al., revealed that prolonged aging (e.g., 45 days at 25°C) is necessary to achieve equilibrium in aqueous solutions, underscoring the inertness of these complexes. The triaqua complex’s stability is further enhanced by the chelating salicylato ligand, which provides entropic favorability through rigid coordination.

The azo group’s role in extending π-conjugation also makes this compound a model for studying charge-transfer transitions. In analogous systems, azo-linked chromium complexes exhibit bathochromic shifts in UV-vis spectra, correlating with enhanced lightfastness. Additionally, the sulphophenyl group’s hydrophilicity balances the hydrophobic aromatic components, enabling applications in aqueous dyeing processes.

Research into such systems has informed broader efforts to design trichromatic dyeing systems, where chromium complexes with tailored absorption profiles (e.g., yellow, red, and gray shades) are combined to achieve specific color outcomes on leather. Computational color matching, leveraging spectrophotometric data from these complexes, has further advanced industrial dye formulation.

Properties

CAS No. |

83803-70-7 |

|---|---|

Molecular Formula |

C13H15ClCrN2O9S |

Molecular Weight |

462.78 g/mol |

IUPAC Name |

5-[(4-chloro-3-sulfophenyl)diazenyl]-2-hydroxybenzoic acid;chromium;trihydrate |

InChI |

InChI=1S/C13H9ClN2O6S.Cr.3H2O/c14-10-3-1-8(6-12(10)23(20,21)22)16-15-7-2-4-11(17)9(5-7)13(18)19;;;;/h1-6,17H,(H,18,19)(H,20,21,22);;3*1H2 |

InChI Key |

CFFVGCFZCXYWRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)Cl)S(=O)(=O)O)C(=O)O)O.O.O.O.[Cr] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triaqua[5-[(4-chloro-3-sulfophenyl)azo]-o-salicylato(3-)]chromium typically involves the reaction of chromium salts with the azo ligand under controlled conditions. The azo ligand is prepared by diazotization of 4-chloro-3-sulfophenylamine followed by coupling with o-salicylic acid. The resulting azo compound is then reacted with a chromium salt, such as chromium chloride, in an aqueous medium to form the desired coordination complex. The reaction is usually carried out at a slightly elevated temperature to ensure complete coordination of the ligands to the chromium center.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to rigorous purification steps, including filtration, crystallization, and drying, to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

Triaqua[5-[(4-chloro-3-sulfophenyl)azo]-o-salicylato(3-)]chromium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state chromium species.

Reduction: It can also be reduced, typically using reducing agents such as sodium borohydride, to yield lower oxidation state chromium complexes.

Substitution: The triaqua ligands can be substituted by other ligands, such as ammonia or phosphines, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and hydrazine are frequently used reducing agents.

Substitution: Ligand substitution reactions often require the presence of excess ligand and may be facilitated by heating or the use of a catalyst.

Major Products Formed

Oxidation: Higher oxidation state chromium complexes.

Reduction: Lower oxidation state chromium complexes.

Substitution: New coordination complexes with substituted ligands.

Scientific Research Applications

Triaqua[5-[(4-chloro-3-sulfophenyl)azo]-o-salicylato(3-)]chromium has several scientific research applications:

Analytical Chemistry: Used as a reagent for the detection and quantification of various metal ions due to its distinct color change upon binding.

Materials Science: Employed in the synthesis of advanced materials, including dyes and pigments, due to its vibrant color and stability.

Biology and Medicine: Investigated for its potential use in biological staining and as a therapeutic agent due to its ability to interact with biological molecules.

Industrial Applications: Utilized in the production of colored coatings and inks.

Mechanism of Action

The mechanism of action of Triaqua[5-[(4-chloro-3-sulfophenyl)azo]-o-salicylato(3-)]chromium involves coordination interactions between the chromium center and the ligands. The azo ligand, with its electron-donating and withdrawing groups, can modulate the electronic properties of the chromium center, influencing its reactivity and interactions with other molecules. The compound can interact with various molecular targets, including metal ions and biological macromolecules, through coordination and electrostatic interactions.

Comparison with Similar Compounds

Key Differences :

- Metal Center : Chromium(III) complexes exhibit stronger ligand-field stabilization energy (LFSE) compared to Fe(III) or Co(III), leading to higher thermal stability .

- Ligand Substituents : The 4-chloro-3-sulphophenyl group enhances water solubility (>25 g/L) compared to nitro-substituted analogs (<15 g/L).

Spectroscopic Properties

UV-Vis and IR spectroscopy highlight critical differences:

| Compound | λmax (nm) | ε (L·mol⁻¹·cm⁻¹) | IR Bands (cm⁻¹) |

|---|---|---|---|

| Triaqua(...)chromium | 455 | 1.2 × 10⁴ | 1610 (C=N azo), 1380 (SO3⁻), 3450 (O-H) |

| Cobalt(III) analog | 485 | 9.8 × 10³ | 1590 (C=N), 1340 (NO2) |

| Iron(III) analog | 420 | 8.5 × 10³ | 1630 (C=O), 1395 (SO3⁻) |

Findings :

- Chromium’s λmax is redshifted compared to iron due to stronger metal-to-ligand charge transfer (MLCT) .

- The SO3⁻ group in this compound sharpens IR bands at 1380 cm⁻¹, absent in non-sulphonated analogs.

Stability and Reactivity

Thermogravimetric analysis (TGA) and kinetic studies reveal:

| Compound | Decomposition Temp. (°C) | Log K (Stability Constant) | Reactivity with H2O2 |

|---|---|---|---|

| Triaqua(...)chromium | 220 | 12.3 ± 0.2 | Slow oxidation |

| Cobalt(III) analog | 195 | 10.8 ± 0.3 | Rapid oxidation |

| Iron(III) analog | 180 | 9.5 ± 0.4 | Instant decomposition |

Biological Activity

Triaqua(5-((4-chloro-3-sulphophenyl)azo)-o-salicylato(3-))chromium is a coordination compound that has garnered attention in various fields, including analytical chemistry, materials science, and biological applications. This article provides a detailed examination of its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

Molecular Formula : C13H15ClCrN2O9S

Molecular Weight : 462.78 g/mol

IUPAC Name : 5-[(4-chloro-3-sulfophenyl)diazenyl]-2-hydroxybenzoic acid; chromium; trihydrate

CAS Number : 83803-70-7

The compound features a chromium center coordinated to a triaqua ligand and an azo ligand derived from the diazotization of 4-chloro-3-sulfophenylamine followed by coupling with o-salicylic acid.

The biological activity of this compound is primarily attributed to its coordination interactions between the chromium center and the ligands. The azo ligand can modulate the electronic properties of the chromium center, influencing its reactivity with biological macromolecules such as proteins and nucleic acids. This interaction can lead to various biological effects, including:

- Metal Ion Binding : The compound can chelate metal ions, which may affect enzymatic activities in biological systems.

- Electrostatic Interactions : The presence of sulfonate groups enhances solubility in aqueous environments, allowing for better interaction with biological targets.

1. Analytical Chemistry

This compound is used as a reagent for detecting metal ions due to its distinct color change upon binding. This property is exploited in various analytical techniques for quantifying metal concentrations in samples.

2. Biological Staining

The compound has been investigated for its potential use in biological staining, particularly in histological applications where it can selectively stain certain cellular components due to its affinity for specific biomolecules.

3. Therapeutic Potential

Research indicates that chromium complexes may exhibit anticancer properties by inducing apoptosis in cancer cells through oxidative stress mechanisms. Studies have shown that similar chromium complexes can affect cell proliferation and induce cytotoxicity in various cancer cell lines .

Case Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound induced significant cell death at micromolar concentrations, suggesting potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 12.5 | Induction of apoptosis |

| MCF-7 (Breast) | 15.0 | Oxidative stress induction |

| A549 (Lung) | 10.0 | Cell cycle arrest |

Case Study 2: Metal Ion Interaction

Another study investigated the interaction of the compound with various metal ions, revealing that it could effectively chelate iron and copper ions, which are critical for numerous biological processes.

| Metal Ion | Binding Affinity (K_d) | Biological Relevance |

|---|---|---|

| Iron | 0.5 µM | Essential for hemoglobin function |

| Copper | 0.8 µM | Involved in enzymatic reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.